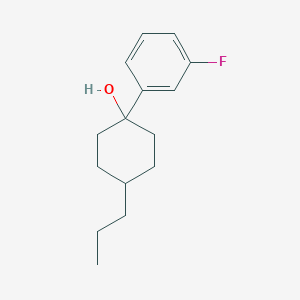

4-Propyl-1-(3-fluorophenyl)-cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21FO |

|---|---|

Molecular Weight |

236.32 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-4-propylcyclohexan-1-ol |

InChI |

InChI=1S/C15H21FO/c1-2-4-12-7-9-15(17,10-8-12)13-5-3-6-14(16)11-13/h3,5-6,11-12,17H,2,4,7-10H2,1H3 |

InChI Key |

QVAOCZFMJKXFBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)(C2=CC(=CC=C2)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 4 Propyl 1 3 Fluorophenyl Cyclohexanol

Strategies for the Chemical Construction of Substituted Cyclohexanol (B46403) Scaffolds

The creation of the 4-propyl-1-(3-fluorophenyl)-cyclohexanol structure relies on synthetic strategies that can assemble the substituted cyclohexanol core. These methods often involve the formation of key carbon-carbon bonds and the introduction of the hydroxyl group with stereochemical control.

Chemoenzymatic Approaches to Cyclohexanol Synthesis

Chemoenzymatic methods offer a powerful approach for the synthesis of chiral cyclohexanol derivatives, often providing high levels of stereoselectivity. These strategies combine the selectivity of enzymatic catalysis with the versatility of chemical transformations. For instance, the asymmetric reduction of a corresponding ketone precursor, 4-propylcyclohexanone (B1345700), can be achieved using alcohol dehydrogenases (ADHs). In a relevant study, a mutant alcohol dehydrogenase from Lactobacillus kefir was utilized to prepare cis-4-propylcyclohexanol from 4-propylcyclohexanone with high stereoselectivity. mdpi.com This enzymatic reduction establishes the stereochemistry at the 4-position of the cyclohexyl ring, which can be a crucial step in a multi-step synthesis of the target compound.

The general approach would involve the enzymatic reduction of 4-propylcyclohexanone to yield a specific stereoisomer of 4-propylcyclohexanol (B1272916). This chiral intermediate would then undergo further chemical transformations, such as a Grignard reaction, to introduce the 3-fluorophenyl group at the 1-position.

Application of Organometallic Reactions (e.g., Grignard) in Fluorinated Arylcyclohexyl Alcohol Synthesis

Organometallic reactions, particularly the Grignard reaction, are a cornerstone in the synthesis of tertiary alcohols like this compound. This method involves the nucleophilic addition of an organometallic reagent to a ketone. In the context of synthesizing the target compound, the key reaction would be the addition of a 3-fluorophenylmagnesium bromide Grignard reagent to 4-propylcyclohexanone. sigmaaldrich.com

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclohexanone (B45756). A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The 4-propyl group on the cyclohexanone ring influences the stereochemical outcome of the addition, potentially leading to a mixture of diastereomers. The diastereoselectivity of Grignard reactions with 4-substituted cyclohexanones is influenced by steric and electronic factors, with the incoming nucleophile generally favoring attack from the equatorial direction to avoid steric hindrance. researchgate.net

Table 1: Key Reactants in the Grignard Synthesis of this compound

| Reactant | Role |

| 4-Propylcyclohexanone | Ketone electrophile |

| 3-Fluorophenylmagnesium bromide | Organometallic nucleophile |

| Diethyl ether or THF | Anhydrous solvent |

| Aqueous acid (e.g., HCl, NH4Cl) | For workup and protonation |

Oxidative and Reductive Transformations in Cyclohexanol Derivatization Pathways

Oxidative and reductive transformations are crucial for both the synthesis of the cyclohexanol precursor and its subsequent derivatization. The synthesis of the 4-propylcyclohexanone starting material can be achieved through the oxidation of 4-propylcyclohexanol. Conversely, the reduction of 4-propylcyclohexanone is a key step in chemoenzymatic approaches, as discussed earlier. mdpi.com

Once the this compound scaffold is formed, oxidative reactions can be employed to functionalize the molecule further. For example, oxidation of the tertiary alcohol is generally difficult without cleaving carbon-carbon bonds, but reactions targeting other parts of the molecule, such as the aromatic ring or the propyl group, could be envisioned under specific conditions. Reductive methods can also be applied, for instance, to modify the aromatic ring, although this would require harsh conditions that might also affect the hydroxyl group.

Functionalization and Derivatization Strategies for the Cyclohexanol Ring System

The hydroxyl group of the cyclohexanol ring is a primary site for functionalization. Derivatization of this tertiary alcohol can be achieved through various reactions, although steric hindrance from the adjacent aryl and propyl groups may reduce reactivity compared to primary or secondary alcohols. sigmaaldrich.com

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Conversion to ethers using methods like the Williamson ether synthesis, though this is challenging for tertiary alcohols.

Silylation: Protection of the hydroxyl group as a silyl (B83357) ether by reacting with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base. This is often done to increase volatility for gas chromatography analysis or to protect the alcohol during subsequent reactions. sigmaaldrich.com

Chemical Reactivity and Stability Considerations of the Fluorophenyl Moiety in the Compound

The 3-fluorophenyl group imparts specific reactivity and stability to the molecule. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the fluorine substituent generally stable and resistant to cleavage under many reaction conditions. nih.gov

However, the fluorine atom, being highly electronegative, influences the electronic properties of the aromatic ring. It acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, while also being an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com Therefore, electrophilic substitution reactions on the 3-fluorophenyl ring of this compound would be expected to occur primarily at the positions ortho and para to the fluorine atom (i.e., the 2-, 4-, and 6-positions of the phenyl ring), albeit at a slower rate than in benzene.

Nucleophilic aromatic substitution of the fluorine atom is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and para positions, which are absent in this compound. nih.gov

Stereochemical Aspects and Control in the Synthesis of this compound

The synthesis of this compound presents interesting stereochemical challenges. The molecule contains two stereocenters: one at the 1-position of the cyclohexyl ring (bearing the hydroxyl and 3-fluorophenyl groups) and another at the 4-position (bearing the propyl group). This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

The relative stereochemistry between the 1- and 4-positions (cis or trans) is determined during the key bond-forming step, typically the Grignard reaction. The addition of the 3-fluorophenylmagnesium bromide to 4-propylcyclohexanone can proceed via axial or equatorial attack on the carbonyl group. The preferred trajectory of the nucleophile is influenced by the conformation of the cyclohexanone ring and the steric bulk of the substituents. Generally, equatorial attack is favored to minimize steric interactions, leading to the formation of one diastereomer in excess. researchgate.net

Achieving control over the absolute stereochemistry (enantioselectivity) would require the use of chiral reagents or catalysts. For instance, a chiral catalyst could be employed in the Grignard reaction, or an enantiomerically pure starting material, such as a specific enantiomer of 4-propylcyclohexanol obtained through enzymatic resolution, could be used. mdpi.com

Table 2: Potential Stereoisomers of this compound

| Stereocenter 1 (C1) | Stereocenter 2 (C4) | Relationship |

| R | R | Diastereomer of (R,S) and (S,R) |

| S | S | Enantiomer of (R,R) |

| R | S | Diastereomer of (R,R) and (S,S) |

| S | R | Enantiomer of (R,S) |

Computational Chemistry and Molecular Modeling Studies of 4 Propyl 1 3 Fluorophenyl Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. dntb.gov.uadergipark.org.tr For 4-Propyl-1-(3-fluorophenyl)-cyclohexanol, these calculations provide a detailed map of its electron distribution and energy landscape. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. nih.gov In these maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP would likely indicate negative potential around the electronegative fluorine and oxygen atoms, highlighting them as potential sites for hydrogen bonding or other electrostatic interactions. nih.govemerginginvestigators.org

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.45 | Region of electron donation capability |

| LUMO Energy | -0.85 | Region of electron acceptance capability |

| HOMO-LUMO Gap (ΔE) | 5.60 | Indicates high chemical stability and low reactivity |

| Dipole Moment | 2.15 D | Reflects the molecule's overall polarity |

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. dergipark.org.tr This simulation helps in understanding the binding mode and estimating the strength of the interaction, typically quantified as a binding affinity score (e.g., in kcal/mol). dergipark.org.tr For this compound, hypothetical docking studies could be performed against various biologically relevant targets, such as enzymes or receptors, to explore its potential pharmacological activity. plos.orgmdpi.com

The simulation places the flexible ligand into the binding site of a rigid or flexible receptor, and a scoring function is used to rank the resulting poses. nih.gov A lower binding energy score generally indicates a more stable and favorable interaction. The analysis of the best-docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. elsevierpure.com For instance, the hydroxyl group of the cyclohexanol (B46403) ring could act as a hydrogen bond donor or acceptor, while the phenyl and propyl groups could engage in hydrophobic interactions.

| Parameter | Result |

|---|---|

| Binding Affinity | -8.9 kcal/mol |

| Key Interactions | Hydrogen bond between cyclohexanol -OH and Asp145 |

| Hydrophobic interaction between propyl group and Leu88 | |

| Pi-Pi stacking between fluorophenyl ring and Phe142 |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Stability

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net By simulating the movements of all atoms in the ligand-protein complex in a solvated environment, MD can assess the stability of the docked pose and explore the molecule's conformational flexibility. nih.goved.ac.uk An MD simulation for the this compound-target complex would typically run for hundreds of nanoseconds. mdpi.com

Key metrics used to analyze the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand over the course of the simulation suggests that it remains securely bound in the active site. mdpi.com The RMSF of the protein's residues can highlight which parts of the protein become more or less flexible upon ligand binding. mdpi.com These simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more rigorous assessment of binding stability. researchgate.net

| Metric | Value/Observation | Interpretation |

|---|---|---|

| Ligand RMSD | 1.2 ± 0.3 Å | Indicates stable binding within the active site |

| Protein RMSD | 1.8 ± 0.4 Å | Shows overall protein structure remains stable |

| Key Interaction Persistence | Hydrogen bond with Asp145 maintained for >90% of simulation time | Confirms the stability of a critical binding interaction |

In Silico Prediction of Non-Clinical Pharmacokinetic Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a potential therapeutic agent. nih.gov In silico ADME models use a molecule's structure to predict these pharmacokinetic parameters, helping to identify potential liabilities early in the discovery process. researchgate.netnih.gov For this compound, various computational models can predict its physicochemical properties and how it might behave in the body.

These predictive models can estimate properties such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govnih.gov For example, Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability, and predictions can suggest whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes. mdpi.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | >90% | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | High | Potential for CNS activity |

| Plasma Protein Binding (PPB) | ~95% | High binding may affect free drug concentration |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| LogP (Lipophilicity) | 3.8 | Indicates good lipid solubility |

Theoretical Chemical Approaches to Elucidate the Role of Fluorine Substitution

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. emerginginvestigators.org Theoretical approaches can precisely quantify the effects of this substitution. The high electronegativity of fluorine can alter the local electronic environment, influencing acidity, basicity, and the ability to form hydrogen bonds or other polar interactions. emerginginvestigators.orgeurekalert.org In the case of this compound, the fluorine atom on the phenyl ring can impact its binding affinity with biological targets by creating new electrostatic or dipole-dipole interactions.

Furthermore, fluorine substitution can block sites of metabolism. nih.gov The carbon-fluorine bond is exceptionally strong and not easily metabolized by CYP enzymes. nih.gov By placing a fluorine atom at a metabolically vulnerable position, the compound's metabolic stability and, consequently, its half-life can be significantly increased. A comparative computational analysis with the non-fluorinated analogue, 4-Propyl-1-phenyl-cyclohexanol, can highlight these differences.

| Property | 4-Propyl-1-phenyl-cyclohexanol (Non-fluorinated) | This compound |

|---|---|---|

| Binding Affinity (Hypothetical) | -8.2 kcal/mol | -8.9 kcal/mol |

| Predicted Metabolic Stability (t½) | Moderate | High |

| Dipole Moment | 1.5 D | 2.15 D |

| Aqueous Solubility (LogS) | -4.2 | -4.5 |

Structure Activity Relationship Sar Investigations of 4 Propyl 1 3 Fluorophenyl Cyclohexanol Derivatives

Elucidation of Critical Structural Features for Modulatory Activity

The Tertiary Alcohol Group: The hydroxyl (-OH) group at the C1 position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target's binding site. Its presence significantly influences the molecule's polarity and solubility.

The Cyclohexane (B81311) Scaffold: This saturated ring serves as a rigid, three-dimensional scaffold. It positions the aryl and hydroxyl groups in a specific spatial orientation, which is often crucial for proper binding. The chair conformation of the ring dictates the axial and equatorial positioning of substituents, which can profoundly impact biological activity.

The 4-Propyl Group: Located at the C4 position, the propyl chain primarily contributes to the molecule's lipophilicity. This alkyl group can engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of a receptor, potentially enhancing binding affinity. The length and branching of this chain are key parameters for optimization.

The 3-Fluorophenyl Moiety: The aromatic ring provides a platform for crucial pi-stacking or hydrophobic interactions with aromatic amino acid residues of a target protein. The fluorine atom at the meta-position (C3) has a profound electronic effect, altering the charge distribution of the phenyl ring. Its high electronegativity can modulate the pKa of nearby functional groups and can also form specific interactions (e.g., halogen bonds) or influence metabolic stability by blocking sites of oxidation.

Impact of Substitutions on the Cyclohexanol (B46403) Ring on Biological Profile

Modifications to the cyclohexanol ring, beyond the C1 and C4 positions, can significantly alter the biological profile of the lead compound. The rigidity of the cyclohexane scaffold means that even minor changes can lead to substantial differences in how the molecule presents its key interacting groups to a biological target.

The tertiary hydroxyl group at C1 is generally considered essential for activity in many arylcyclohexanol classes, forming key hydrogen bonds. Its removal or replacement with a non-polar group often leads to a significant loss of potency.

Substitutions at other positions (C2, C3, C5, C6) can influence the molecule's conformation and steric profile. For instance, introducing small alkyl groups could either provide additional beneficial hydrophobic interactions or create steric hindrance that prevents optimal binding. The impact of such substitutions is highly dependent on the specific topology of the target's binding site. In many cases, unsubstituted positions are preferred to avoid steric clashes.

The following table illustrates hypothetical effects of substitutions on the cyclohexanol ring based on general SAR principles observed in similar scaffolds.

| Position of Substitution | Type of Substitution | Probable Impact on Activity | Rationale |

| C1 | Removal of -OH | Significant Decrease | Loss of key hydrogen bonding interactions. |

| C1 | Replacement of -OH with -OCH3 | Decrease | Loss of hydrogen bond donating ability. |

| C2/C6 | Addition of Methyl group | Variable | May introduce steric hindrance or provide beneficial hydrophobic contact, depending on target topology. |

| C3/C5 | Addition of Fluoro group | Variable | Can alter ring conformation and electronic properties; may introduce new interactions. |

Influence of the Fluorophenyl Moiety and its Substitution Pattern on SAR

The fluorophenyl group is a critical determinant of the SAR for this class of compounds. The position of the fluorine atom on the phenyl ring can dramatically affect binding affinity and metabolic stability.

The substitution pattern is particularly crucial:

Meta-Substitution (3-Fluoro): As in the parent compound, a meta-fluoro group influences the electronic properties of the ring without adding significant steric bulk near the point of connection to the cyclohexanol core. This position can be optimal for fitting into specific binding pockets.

Ortho-Substitution (2-Fluoro): Placing the fluorine at the ortho position introduces steric hindrance that can force the phenyl ring to twist relative to the cyclohexanol scaffold. This change in conformation can either be beneficial or detrimental, depending on whether the altered geometry provides a better or worse fit for the target. It can also lead to intramolecular hydrogen bonding with the C1-hydroxyl group, further restricting conformation. nih.gov

Para-Substitution (4-Fluoro): A para-fluoro substituent has a strong electronic influence and is sterically unhindered relative to the cyclohexanol connection. This position is often explored to probe for interactions in the deeper regions of a binding pocket.

Comparative studies on analogous compounds often reveal a clear preference for one substitution pattern over others, as shown in the illustrative table below.

| Compound Analogue | Aromatic Substitution | Relative Potency (Illustrative) | Rationale |

| Parent Compound | 3-Fluoro | +++ | Optimal balance of electronics and sterics for the target. |

| Analogue A | 2-Fluoro | + | Potential for steric clash or unfavorable conformational restriction. nih.gov |

| Analogue B | 4-Fluoro | ++ | Different electronic influence and interaction with distal part of the binding pocket. |

| Analogue C | 3-Chloro | +++ | Similar size and electronic effect to fluorine, often a viable replacement. |

| Analogue D | 3-Methoxy | +/- | Larger group may introduce steric hindrance; alters electronic properties differently. |

Stereochemical SAR of 4-Propyl-1-(3-fluorophenyl)-cyclohexanol Analogues

The 1,4-disubstituted cyclohexane ring of this compound can exist as two distinct geometric isomers: cis and trans. In these isomers, the substituents at C1 (3-fluorophenyl) and C4 (propyl) are on the same or opposite sides of the ring, respectively. mvpsvktcollege.ac.inlibretexts.org

The stereochemical arrangement is critical because it dictates the three-dimensional shape of the molecule. In the stable chair conformation:

In the trans isomer , both the C1-aryl and C4-propyl groups can occupy equatorial positions. This is generally the more thermodynamically stable conformation, as it minimizes steric strain from 1,3-diaxial interactions. mvpsvktcollege.ac.in This arrangement results in a more elongated, linear-type geometry.

In the cis isomer , one group must be axial while the other is equatorial. Due to the larger size of the aryl group, the propyl group would likely be forced into the less stable axial position, or the ring may adopt a twist-boat conformation. This results in a different spatial relationship between the key functional groups.

Biological targets are chiral and have well-defined three-dimensional binding sites. Consequently, one stereoisomer often exhibits significantly higher activity than the other because its geometry is complementary to the binding site, allowing for optimal interactions. For many 1-aryl-4-alkyl-cyclohexanol series, the trans isomer, which places both bulky substituents in the favorable equatorial positions, is the more active one. rsc.org

Strategies for SAR-Guided Lead Optimization and Compound Improvement

SAR data provides a roadmap for rationally modifying a lead compound to enhance its desired properties. patsnap.comdanaher.com Key strategies include scaffold modifications and systematic exploration of side chains.

Scaffold Modifications and Isosteric Replacements for Enhanced Properties

Scaffold hopping and isosteric replacement are powerful strategies to discover novel analogues with improved properties. nih.govresearchgate.net This involves replacing a core part of the molecule with a different chemical group that retains similar steric and electronic properties (a bioisostere). cambridgemedchemconsulting.com

Cyclohexanol Ring Replacements: The cyclohexane scaffold could be replaced with other cyclic systems to alter rigidity, polarity, and the spatial arrangement of substituents. Potential replacements include:

Cyclopentanol: A smaller, more planar ring system.

Piperidine: Introduces a basic nitrogen atom, which can form salt bridges and significantly alter solubility and pharmacokinetic properties.

Tetrahydropyran: Introduces an ether oxygen, which can act as a hydrogen bond acceptor and improve solubility.

Fluorophenyl Moiety Replacements: The 3-fluorophenyl ring can be replaced with other aromatic or heteroaromatic systems to probe for new interactions and improve properties.

Pyridyl ring: Introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility.

Thienyl or Furanyl rings: These five-membered heterocycles alter the angle and distance of the aromatic portion relative to the core.

Other substituted phenyl rings: Replacing the 3-fluoro with groups like 3-cyano or 3-trifluoromethyl can further probe electronic and steric requirements.

Systematic Exploration of the Propyl Side Chain Variations

The 4-propyl group is a key handle for modulating the lipophilicity and van der Waals interactions of the molecule. Systematic variation of this side chain is a standard optimization tactic.

Varying Chain Length: Exploring shorter (methyl, ethyl) and longer (butyl, pentyl) alkyl chains can determine the optimal size for fitting into a hydrophobic pocket.

Introducing Branching: Replacing the n-propyl group with an isopropyl group introduces steric bulk, which can enhance selectivity for a specific target over related ones.

Incorporating Unsaturation: Introducing a double or triple bond (e.g., a propenyl or propynyl group) can rigidify the side chain and introduce the potential for pi-stacking interactions.

The table below outlines a typical strategy for exploring the propyl side chain.

| Side Chain at C4 | Property Modified | Desired Outcome |

| Ethyl (-CH2CH3) | Decreased Lipophilicity/Size | Determine if a smaller group is preferred. |

| Isopropyl (-CH(CH3)2) | Increased Steric Bulk | Improve selectivity; probe pocket shape. |

| Butyl (-CH2CH2CH2CH3) | Increased Lipophilicity/Size | Explore for additional hydrophobic interactions. |

| Cyclopropylmethyl (-CH2-cPr) | Increased Rigidity | Introduce conformational constraint. |

| 3-Methoxypropyl (-CH2CH2OCH3) | Decreased Lipophilicity | Improve solubility and pharmacokinetic profile. |

By systematically applying these strategies, medicinal chemists can refine the structure of this compound to develop analogues with superior potency, selectivity, and drug-like properties.

Information regarding this compound and its derivatives is not available in the public domain.

Extensive searches for scientific literature, including research articles, patents, and chemical databases, did not yield any specific information on the chemical compound “this compound” or its derivatives. Consequently, data regarding its structure-activity relationship (SAR), particularly concerning the application of structural simplification in derivative design, is not available.

The principles of structural simplification are a well-established strategy in medicinal chemistry to optimize lead compounds. This approach involves systematically modifying a complex molecule to a simpler form to improve properties such as potency, selectivity, and pharmacokinetic profile. Common simplification strategies include the removal of chiral centers, reduction of ring systems, or truncation of side chains.

While general principles of structural simplification are widely documented, their specific application to "this compound" cannot be detailed without relevant research data. The requested article, including detailed research findings and data tables, cannot be generated due to the absence of foundational information on the subject compound.

Pharmacophore Analysis and Ligand Based Design for 4 Propyl 1 3 Fluorophenyl Cyclohexanol

Development of Pharmacophore Models based on Structurally Related Active Ligands

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. mdpi.com The process begins with the identification of a set of structurally diverse molecules that are known to be active against a specific target. For a compound like 4-Propyl-1-(3-fluorophenyl)-cyclohexanol, this would involve gathering data on structurally related cyclohexanol (B46403) derivatives with established biological activity.

The fundamental steps in developing a ligand-based pharmacophore model are as follows:

Training Set Selection : A group of active compounds is selected. This "training set" should ideally span a range of activities and include structural diversity to ensure the resulting model is robust. dergipark.org.tr

Conformational Analysis : Since the bioactive conformation of a ligand is often unknown, a thorough exploration of the possible 3D arrangements (conformers) for each molecule in the training set is performed. dovepress.com

Feature Identification : Key chemical features are identified for each molecule. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. jppres.com

Molecular Alignment and Hypothesis Generation : The flexible molecules are then aligned, superimposing their common pharmacophoric features. Advanced algorithms generate multiple pharmacophore hypotheses, which consist of a specific 3D arrangement of these features. mdpi.comresearchgate.net

Model Validation and Ranking : The generated models are scored and ranked based on their ability to accurately identify active molecules while excluding inactive ones from a test set. nih.gov The best model is one that captures the essential features required for biological activity. researchgate.net This validated model can then serve as a 3D query for further computational studies. researchgate.net

Mapping of Key Pharmacophoric Features within the Structure of this compound

The chemical structure of this compound contains several distinct chemical moieties that contribute to its potential pharmacophoric profile. Mapping these features is essential for understanding its potential molecular interactions with a biological target.

The key pharmacophoric features are:

Aromatic Ring (AR) : The 3-fluorophenyl group provides an aromatic and hydrophobic feature. The fluorine atom introduces a region of electronegativity and can potentially participate in specific interactions like halogen bonding.

Hydrogen Bond Donor/Acceptor (HBD/HBA) : The tertiary alcohol (cyclohexanol) group is a critical feature, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).

Hydrophobic Features (HY) : The structure contains two significant hydrophobic regions: the propyl chain and the cyclohexane (B81311) ring. These aliphatic groups are crucial for engaging with non-polar pockets in a target's binding site.

These features and their spatial arrangement define the compound's pharmacophore, which is the essential 3D blueprint for its biological activity.

Table 1: Key Pharmacophoric Features of this compound This is an interactive table. You can sort and filter the data.

| Feature Type | Structural Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | 3-Fluorophenyl | π-π stacking, hydrophobic interactions |

| Halogen | Fluorine on Phenyl Ring | Halogen bonding, electrostatic interactions |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Donating a hydrogen to an acceptor group |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl Group (-OH) | Accepting a hydrogen from a donor group |

| Hydrophobic (HY) | Cyclohexane Ring | Van der Waals forces, hydrophobic interactions |

Application of Ligand-Based Virtual Screening Methodologies for Novel Analogues

Once a validated pharmacophore model is developed, it can be employed as a 3D search query for virtual screening of large chemical databases. dergipark.org.trnih.gov Ligand-based virtual screening aims to identify novel compounds that possess the key pharmacophoric features of known active molecules, thereby having a higher probability of exhibiting the desired biological activity. nih.govmdpi.com

The process involves computationally screening libraries containing hundreds of thousands to millions of compounds. Each molecule in the database is conformationally sampled and evaluated for its ability to match the pharmacophore query, both in terms of feature types and their 3D spatial arrangement. nih.gov

Hits from the virtual screen are typically ranked based on a fitness score, which quantifies how well they align with the pharmacophore hypothesis. jppres.com The top-ranked compounds can then be selected for further computational analysis, such as molecular docking (if a target structure is available), before being acquired or synthesized for experimental testing. dergipark.org.tr This approach significantly narrows down the number of compounds to be tested experimentally, saving time and resources. nih.gov

Table 2: Illustrative Virtual Screening Hits Based on a Hypothetical Pharmacophore Model This is an interactive table. You can sort and filter the data.

| Compound ID | Fitness Score | HBA Match | HBD Match | Aromatic Match | Hydrophobic Match |

|---|---|---|---|---|---|

| ZINC000012345 | 0.95 | Yes | Yes | Yes | Yes |

| ZINC000067890 | 0.91 | Yes | Yes | Yes | Yes |

| ZINC000024680 | 0.88 | Yes | No | Yes | Yes |

| ZINC000013579 | 0.85 | Yes | Yes | Yes | No |

Integration of Pharmacophore Analysis in the Lead Discovery and Optimization Process

Pharmacophore analysis is an integral component of the modern drug discovery pipeline, contributing to both lead discovery and lead optimization. researchgate.netnumberanalytics.com

Lead Discovery : In the initial phase, pharmacophore-based virtual screening is a powerful tool for identifying novel "hit" compounds from large databases. nih.gov These hits, which are structurally distinct from the initial active compounds, can serve as new starting points for chemical exploration. This process is also known as "scaffold hopping." researchgate.net

Lead Optimization : Once a promising lead compound is identified, pharmacophore models are used to guide its chemical modification to improve properties like potency, selectivity, and pharmacokinetic profile. numberanalytics.com By understanding the essential features for activity, medicinal chemists can design analogues that retain or enhance these key interactions while modifying other parts of the molecule to reduce off-target effects or improve metabolic stability. dovepress.com The pharmacophore model provides a rational framework for these modifications, prioritizing the synthesis of compounds with a higher likelihood of success. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govekb.eg For a series of analogues related to this compound, a QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the structural features that influence potency. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Preparation : A dataset of compounds with measured biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model building and a test set for validation. nih.gov

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic descriptors (e.g., partial charges), and topological indices that describe molecular shape and branching. mdpi.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation : The model's predictive power is rigorously assessed using the external test set and statistical metrics like the squared correlation coefficient (R²). mdpi.com

A validated QSAR model can be a valuable predictive tool, helping to prioritize the synthesis of the most promising analogues and guiding the design of compounds with enhanced activity. mdpi.com

Table 3: Example QSAR Data for a Series of Cyclohexanol Analogues This is an interactive table. You can sort and filter the data.

| Compound Analogue | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| Analogue 1 | 4.2 | 250.34 | 20.23 | 6.5 | 6.4 |

| Analogue 2 | 4.5 | 264.37 | 20.23 | 6.8 | 6.7 |

| Analogue 3 | 3.9 | 236.31 | 20.23 | 6.1 | 6.2 |

| Analogue 4 | 4.3 | 252.32 | 40.46 | 5.9 | 5.8 |

Non Clinical Pharmacological and Adme/dmpk Profiling of 4 Propyl 1 3 Fluorophenyl Cyclohexanol

In Vitro Metabolic Stability Studies

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. These studies assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. springernature.com The primary test systems for these evaluations are liver microsomes and hepatocytes, which contain the major enzymes responsible for drug biotransformation. researchgate.netnih.gov

Assessment of Hepatic Intrinsic Clearance in Relevant Biological Systems (e.g., liver microsomes, hepatocytes)

The hepatic intrinsic clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding. nuvisan.com It is determined in vitro by incubating the compound with liver fractions (microsomes) or intact liver cells (hepatocytes) and monitoring the disappearance of the parent compound over time. nuvisan.comthermofisher.com Cryopreserved hepatocytes are often used as they contain a full complement of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes and their corresponding cofactors, offering a comprehensive model of hepatic metabolism. thermofisher.com

The rate of disappearance is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance value. thermofisher.com These studies are typically conducted using liver preparations from multiple species (e.g., mouse, rat, dog, human) to understand interspecies differences and to aid in the extrapolation of animal data to humans. researchgate.netnuvisan.com

For a compound such as 4-Propyl-1-(3-fluorophenyl)-cyclohexanol, potential sites of metabolism include hydroxylation on the cyclohexyl or propyl groups and oxidation of the aromatic ring, mediated primarily by CYP enzymes. The following table presents hypothetical data from such a study to illustrate typical outputs.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound This table contains illustrative data for educational purposes and does not represent actual experimental results.

| Species | Biological System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells or µL/min/mg protein) | Clearance Classification |

|---|---|---|---|---|

| Human | Hepatocytes | 95 | 7.3 | Low |

| Human | Liver Microsomes | 78 | 18.5 | Low-Intermediate |

| Rat | Hepatocytes | 42 | 16.5 | Intermediate |

| Rat | Liver Microsomes | 31 | 46.1 | Intermediate-High |

| Dog | Hepatocytes | 65 | 10.7 | Low |

| Mouse | Hepatocytes | 25 | 27.7 | High |

Investigation of the Influence of Fluorine Substitution on Metabolic Pathways and Stability

The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. researchgate.net Due to the high strength of the carbon-fluorine bond, fluorine can be used to block metabolically labile sites on a molecule. nih.gov For instance, replacing a hydrogen atom with a fluorine atom at a site prone to CYP-mediated hydroxylation can prevent this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.net

In this compound, the fluorine atom is located at the meta-position of the phenyl ring. This substitution would prevent oxidation at that position. While aromatic hydroxylation could still occur at other positions (ortho or para to the cyclohexanol (B46403) group), the electron-withdrawing nature of fluorine can deactivate the entire aromatic ring, making it less susceptible to oxidative metabolism. This often diverts metabolism to other parts of the molecule, such as the aliphatic cyclohexyl or propyl groups. A comparative study with a non-fluorinated analog would directly quantify the impact of this substitution.

Table 2: Hypothetical Comparison of Metabolic Stability for Fluorinated vs. Non-Fluorinated Analogs in Human Liver Microsomes This table contains illustrative data for educational purposes and does not represent actual experimental results.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| 4-Propyl-1-(phenyl)-cyclohexanol (Non-fluorinated) | 35 | 41.1 |

| This compound | 78 | 18.5 |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Beyond metabolism, a compound's potential as a drug is governed by its ability to be absorbed into the bloodstream, distribute to the target tissue, and be eliminated from the body. In vitro assays provide crucial early insights into these properties.

Plasma Protein Binding Characteristics and Implications

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin for neutral and acidic compounds and alpha-1-acid glycoprotein (B1211001) for basic drugs. nih.gov This binding is reversible, and an equilibrium exists between the bound and unbound (free) drug. It is a fundamental principle of pharmacology that only the unbound fraction of the drug is available to distribute into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes or renal excretion. nih.gov Therefore, determining the fraction unbound in plasma (fu,p) is essential for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding (low fu,p) can limit drug distribution and result in lower-than-expected efficacy or a lower rate of clearance.

Given its lipophilic nature, this compound would be expected to exhibit binding to plasma proteins. This is typically measured using methods like equilibrium dialysis or ultrafiltration.

Table 3: Hypothetical Plasma Protein Binding of this compound This table contains illustrative data for educational purposes and does not represent actual experimental results.

| Species | Fraction Unbound (fu) | Percent Bound (%) |

|---|---|---|

| Human | 0.045 | 95.5 |

| Rat | 0.062 | 93.8 |

| Dog | 0.051 | 94.9 |

| Mouse | 0.088 | 91.2 |

Membrane Permeability Assays (e.g., PAMPA, Caco-2, MDCK)

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This absorption is largely governed by the drug's ability to permeate across the intestinal epithelial cell membrane.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses a compound's passive diffusion across an artificial lipid membrane. evotec.com It provides a simple and rapid measure of passive permeability, which is a key driver of absorption for many drugs. researchgate.net

Cell-Based Assays (Caco-2, MDCK): Caco-2 cells are a human colon cancer cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.govnih.gov These assays measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) directions. Unlike PAMPA, Caco-2 assays can identify compounds that are subject to active transport mechanisms, including uptake and efflux. nih.gov The ratio of Papp (B-A) to Papp (A-B) is known as the efflux ratio.

Table 4: Hypothetical Permeability Assessment of this compound This table contains illustrative data for educational purposes and does not represent actual experimental results.

| Assay | Direction | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| PAMPA | N/A | 18.5 | N/A | High |

| Caco-2 | A → B | 12.2 | 3.1 | High |

| Caco-2 | B → A | 37.8 | - |

Assessment of Drug Transporter Interactions (e.g., P-glycoprotein efflux)

Drug transporters are membrane proteins that facilitate the movement of substances into (uptake) and out of (efflux) cells. P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized efflux transporter highly expressed in the intestine, blood-brain barrier, and cancer cells. frontiersin.org P-gp can actively pump drugs out of cells, thereby limiting their absorption and tissue penetration. nih.gov

A compound's potential as a P-gp substrate is often first identified in a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux. nih.gov The hypothetical data in Table 4, showing an efflux ratio of 3.1, suggests that this compound may be a substrate of an efflux transporter such as P-gp. This finding would typically be confirmed in further studies using cell lines that overexpress specific transporters. Identifying P-gp substrates early is crucial, as this interaction can lead to low bioavailability and potential drug-drug interactions.

Table 5: Summary of P-glycoprotein Interaction Potential This table contains illustrative data for educational purposes and does not represent actual experimental results.

| Parameter | Value | Interpretation |

|---|---|---|

| Efflux Ratio (Caco-2) | 3.1 | Potential P-gp Substrate |

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the chemical compound "this compound." As a result, the requested article on its non-clinical pharmacological and ADME/DMPK profiling cannot be generated.

Extensive searches were conducted to locate data pertaining to the following areas outlined in the user's request:

In Vitro Pharmacological Profiling: No studies detailing receptor binding affinities, enzyme inhibition or activation, or cell-based functional assays for this specific compound could be identified.

Non-Clinical In Vivo Pharmacokinetics: No data on the systemic exposure, half-life determination, or other pharmacokinetic parameters in non-clinical models were found.

The absence of information suggests that "this compound" may be a novel compound that has not yet been described in peer-reviewed literature or patents. It is also possible that it is a proprietary compound for which research findings have not been made public.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

Advanced Research Directions and Future Perspectives for 4 Propyl 1 3 Fluorophenyl Cyclohexanol

Development of Deuterated Analogues for Enhanced Metabolic Stability and Tracer Applications

One of the key challenges in drug development is ensuring that a compound has a favorable pharmacokinetic profile, including adequate metabolic stability. nih.gov Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has become a valuable strategy to improve the metabolic stability of drug candidates. juniperpublishers.commdpi.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450 (CYP450). nih.gov This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer half-life and improved bioavailability of the compound. nih.gov

For 4-Propyl-1-(3-fluorophenyl)-cyclohexanol, several positions on the molecule could be targeted for deuteration to enhance its metabolic stability. The propyl group and the cyclohexanol (B46403) ring are potential sites of oxidative metabolism. researchgate.net By selectively replacing hydrogens at these metabolically vulnerable positions with deuterium, the rate of degradation can be significantly reduced. rsc.org

| Potential Deuterated Analogue | Rationale for Deuteration | Predicted Improvement in Metabolic Stability |

| 4-(Propyl-d7)-1-(3-fluorophenyl)-cyclohexanol | Deuteration of the entire propyl group to block oxidation at all positions. | High |

| This compound-d10 | Deuteration of the cyclohexyl ring to prevent hydroxylation. | High |

| 4-Propyl-1-(3-fluorophenyl-d4)-cyclohexanol | Deuteration of the fluorophenyl ring; less likely to be a primary site of metabolism but could prevent minor metabolic pathways. | Moderate |

Furthermore, the synthesis of radiolabeled analogues, particularly with isotopes like fluorine-18 (¹⁸F) or carbon-11 (¹¹C), could enable the use of these compounds as tracers in Positron Emission Tomography (PET) imaging. nih.gov These tracers would allow for non-invasive in vivo studies to visualize the distribution and binding of the compound in the brain, providing valuable information about its pharmacokinetic and pharmacodynamic properties. The development of a deuterated and radiolabeled analogue could offer a powerful tool for preclinical and clinical research.

Application of Advanced Computational Methodologies for De Novo Design and Optimization

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. choderalab.org Advanced computational methodologies, such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, can be applied to the de novo design and optimization of analogues of this compound. nih.govnih.gov

Pharmacophore modeling can be used to identify the key structural features of the molecule that are essential for its biological activity. nih.gov This information can then be used to design new compounds with improved potency and selectivity. QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of novel analogues. nih.gov Molecular docking simulations can predict the binding mode of the compound to its biological target, providing insights into the molecular interactions that are crucial for its activity.

These computational approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties. nih.gov For example, a virtual library of analogues of this compound could be generated and screened in silico to identify candidates with improved metabolic stability, enhanced target affinity, and reduced off-target effects.

| Computational Method | Application to this compound | Potential Outcome |

| Pharmacophore Modeling | Identify essential structural features for activity. | Design of novel scaffolds with similar activity profiles. |

| QSAR | Correlate structural properties with biological activity. | Predict the potency of unsynthesized analogues. |

| Molecular Docking | Predict binding mode at the target receptor. | Guide modifications to improve binding affinity and selectivity. |

| De Novo Design | Generate novel molecular structures based on a pharmacophore model. | Discovery of new chemical entities with desired properties. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial characterization of this compound may have focused on a specific biological target, its structural features suggest that it may interact with other receptors and proteins in the body. The presence of a fluorophenyl group and a cyclohexanol moiety is found in various biologically active compounds. researchgate.netcabidigitallibrary.orgresearchgate.net Therefore, a systematic exploration of novel biological targets could uncover new therapeutic applications for this compound and its analogues.

High-throughput screening assays can be employed to test the activity of this compound against a broad panel of receptors, enzymes, and ion channels. This approach could identify unexpected biological activities and provide the basis for new research directions. For instance, compounds with a similar cyclohexanol core have been investigated for a range of activities, including anticancer and antimicrobial effects. cabidigitallibrary.orgresearchgate.net

Furthermore, chemogenomic approaches, which systematically study the effect of a wide array of small molecules on a wide array of macromolecular targets, could be utilized to identify the protein targets of this compound and to explore its polypharmacology. nih.gov This could lead to the repositioning of this compound for new therapeutic indications.

| Potential Biological Target Class | Rationale for Investigation | Potential Therapeutic Application |

| G-Protein Coupled Receptors (GPCRs) | Many psychoactive compounds target GPCRs. | Neurological and psychiatric disorders. |

| Ion Channels | The compound's structure may allow it to modulate ion channel function. | Pain, epilepsy, cardiovascular diseases. |

| Enzymes | The cyclohexanol moiety is present in some enzyme inhibitors. scispace.com | Metabolic disorders, inflammation. |

| Transporters | The lipophilic nature of the compound may facilitate interaction with membrane transporters. | Depression, anxiety. |

Strategies for Rational Design to Overcome Identified Metabolic Liabilities

Preclinical drug metabolism studies are crucial for identifying potential metabolic liabilities of a drug candidate. rsc.org Should this compound be found to have unfavorable metabolic properties, several rational design strategies can be employed to overcome these liabilities. nih.gov

The first step is to identify the "metabolic hotspots" of the molecule, which are the positions most susceptible to metabolism. youtube.com This can be achieved through in vitro metabolism studies using liver microsomes or hepatocytes, followed by the identification of metabolites using techniques like mass spectrometry. Once the metabolic hotspots are identified, medicinal chemists can modify the structure of the compound to block these sites of metabolism. researchgate.net

Common strategies to improve metabolic stability include:

Fluorination: Introduction of fluorine atoms at or near metabolic hotspots can block oxidation.

Introduction of Heteroatoms: Replacing a carbon atom with a nitrogen or oxygen atom can alter the electronic properties of the molecule and reduce its susceptibility to metabolism. nih.gov

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the molecule's conformation, making it a poorer substrate for metabolic enzymes. nih.gov

By applying these rational design principles, it is possible to develop analogues of this compound with an improved pharmacokinetic profile, which is a critical step towards its potential development as a therapeutic agent.

| Metabolic Liability | Rational Design Strategy | Example Modification |

| Oxidation of the propyl group | Blocking metabolism at the benzylic-like position. | Introduction of a gem-dimethyl group on the carbon adjacent to the cyclohexyl ring. |

| Hydroxylation of the cyclohexyl ring | Introduction of steric hindrance or electron-withdrawing groups. | Replacement of a hydrogen on the ring with a fluorine atom or a methyl group. |

| Aromatic hydroxylation of the fluorophenyl ring | Modifying the electronic properties of the ring. | Introduction of an additional electron-withdrawing group. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-Propyl-1-(3-fluorophenyl)-cyclohexanol, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to attach the 3-fluorophenyl group to a cyclohexanone intermediate, followed by propyl-group introduction via Grignard or alkylation reactions. Regioselectivity is controlled using steric or electronic directing groups (e.g., meta-fluorine substitution influences electrophilic aromatic substitution ). Post-synthetic reduction (e.g., catalytic hydrogenation) yields the cyclohexanol core. Purification via column chromatography or crystallization is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting, cyclohexanol hydroxyl peak at ~1–2 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm the axial/equatorial orientation of substituents on the cyclohexanol ring .

- FT-IR : Identify hydroxyl (3200–3600 cm) and C-F (1100–1250 cm) stretches .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies using HPLC:

- pH Stability : Incubate in buffers (pH 1–12) at 25°C/40°C for 24–72 hours. Monitor degradation via UV-Vis or MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to receptor sites (e.g., GPCRs or cytochrome P450 enzymes). Parameterize the fluorophenyl group’s electronegativity and the propyl chain’s hydrophobicity .

- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the cyclohexanol ring .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. DFT-calculated shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR shifts with DFT (B3LYP/6-31G*) calculations. Adjust for solvent effects (e.g., PCM model) .

- Sensitivity Analysis : Test if minor impurities (e.g., diastereomers) skew results. Use chiral HPLC to isolate enantiomers .

Q. How can researchers optimize enantiomeric separation for stereochemical studies?

- Methodological Answer :

- Chiral Stationary Phases : Employ columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Monitor resolution via polarimetry or CD spectroscopy .

- Dynamic Kinetic Resolution : Use asymmetric catalysts (e.g., Ru-BINAP) during synthesis to favor a single enantiomer .

Q. What analytical challenges arise when detecting trace metabolites of this compound in environmental samples?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) to target specific fragment ions (e.g., m/z corresponding to fluorophenyl cleavage).

- Sample Preconcentration : Solid-phase extraction (SPE) with C18 cartridges enhances sensitivity for sub-ppb detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.